![molecular formula C13H18ClN B3148710 4-[2-(3-Chlorophenyl)ethyl]piperidine CAS No. 654662-90-5](/img/structure/B3148710.png)
4-[2-(3-Chlorophenyl)ethyl]piperidine
Descripción general
Descripción
“4-[2-(3-Chlorophenyl)ethyl]piperidine” is a chemical compound that belongs to the class of piperidine compounds. It is also known as Cloperastine, a cough suppressant that acts on the central nervous system .
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18ClN . The structure of this compound includes a six-membered piperidine ring with a 3-chlorophenyl group and an ethyl group attached to the nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in a wide range of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Environmental Impact Assessment
Research has evaluated the consequences of contamination by chlorophenols, including 3-chlorophenol, highlighting their moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, with bioaccumulation expected to be low. This analysis underscores the need for understanding the environmental behavior of chlorophenyl derivatives to mitigate their impact (K. Krijgsheld & A. D. Gen, 1986).
Receptor Binding Affinity
Studies have shown that arylalkyl substituents, such as those in "4-[2-(3-Chlorophenyl)ethyl]piperidine", can improve the potency and selectivity of binding affinity at D2-like receptors. This suggests its potential utility in developing antipsychotic agents, emphasizing the role of pharmacophoric groups in enhancing receptor affinity (D. Sikazwe et al., 2009).
Synthetic Methodologies
The compound has been implicated in the synthesis of complex molecules like vandetanib, indicating its role in the development of synthetic routes for industrial production. Such methodologies facilitate the production of pharmacologically active compounds, highlighting the importance of versatile intermediates like "this compound" in medicinal chemistry (W. Mi, 2015).
Chemical Analysis and Toxicology
Research into compounds like 2,4-D herbicide toxicity, where chlorophenyl groups are a component, provides insights into the toxicological profiles and environmental persistence of these substances. Understanding the toxicity mechanisms and environmental fate of chlorophenyl derivatives is crucial for assessing their safety and ecological impact (Natana Raquel Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
4-[2-(3-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,10-11,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGOZBMVNAAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


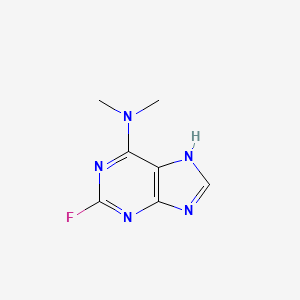
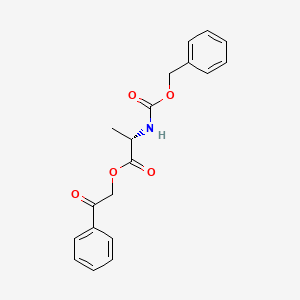
![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)


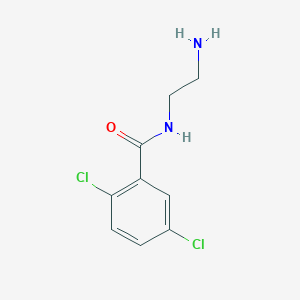
![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)
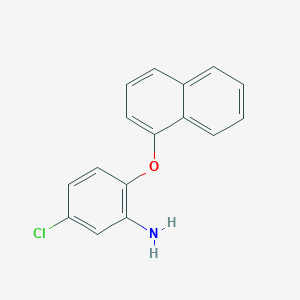
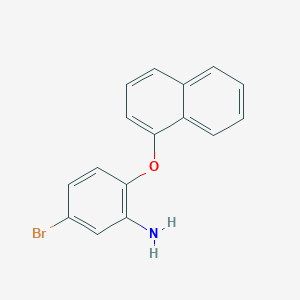

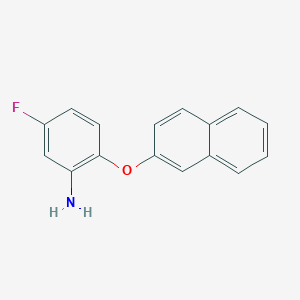
![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

